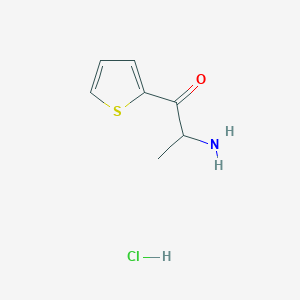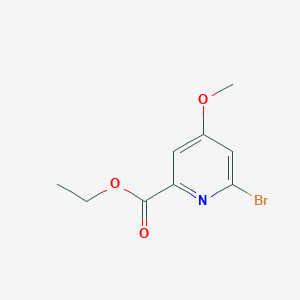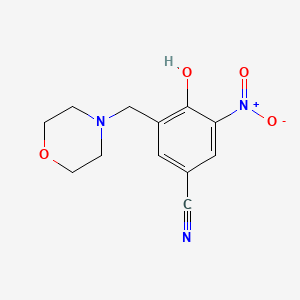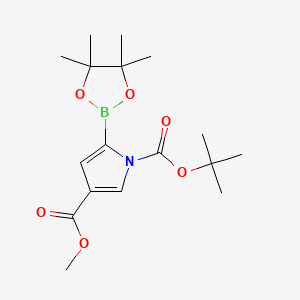
2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H2Br3F2O This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2-bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(2,5-difluorophenyl)ethan-1-one: Lacks the additional bromine atoms, resulting in different reactivity and properties.
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one: Different substitution pattern on the phenyl ring, leading to variations in chemical behavior.
2-Bromo-1-(3,5-difluorophenyl)ethan-1-one: Another isomer with distinct properties due to the position of the fluorine atoms.
Uniqueness
2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of bromine and fluorine atoms on the phenyl ring imparts distinct properties that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C8H3Br3F2O |
|---|---|
Poids moléculaire |
392.82 g/mol |
Nom IUPAC |
2-bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H3Br3F2O/c9-2-5(14)6-7(11)4(12)1-3(10)8(6)13/h1H,2H2 |
Clé InChI |
YXDZYNCKOGAXDA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C(=O)CBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)




![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)



![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)


![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

